molecular formula C10H17FO B13260338 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13260338
M. Wt: 172.24 g/mol
InChI Key: ZGKJFBWDGMDSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a fluoroethyl group and a methyl group, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where 2-fluoroethanol is used as a precursor . The reaction conditions often require a base such as potassium fluoride to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated synthesis procedures can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to a primary alcohol.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-methanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s stability and reactivity by influencing its electronic properties .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluoroethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its combination of a fluoroethyl group, a cyclohexane ring, and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H17FO

Molecular Weight

172.24 g/mol

IUPAC Name

1-(2-fluoroethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H17FO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3

InChI Key

ZGKJFBWDGMDSGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCF)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.